Conformational Divergence: A 44° Difference in Solid-State Geometry
In the crystalline solid state, Iso Sildenafil adopts a significantly different conformation than Sildenafil. The angle between the phenyl ring and the pyrazolopyrimidine fragment in Iso Sildenafil is approximately 44°, classifying it as an 'inclined' form. In stark contrast, both the cationic and neutral forms of Sildenafil exhibit a 'planar' conformation where these two ring systems are nearly coplanar [1]. This geometric divergence is a direct result of the altered methylation site (N-2 vs. N-1) [1].
| Evidence Dimension | Torsion angle between phenyl and pyrazolopyrimidine rings in crystal structure |
|---|---|
| Target Compound Data | Angle of approximately 44° (inclined form) |
| Comparator Or Baseline | Sildenafil (cationic and neutral forms) are practically coplanar (planar form, angle ~0°) |
| Quantified Difference | Difference of ~44° in the solid-state conformation |
| Conditions | Single-crystal X-ray diffraction and invariom-based electron density analysis |
Why This Matters
This drastic difference in conformation dictates unique crystal packing and hydrogen-bonding patterns, which are critical parameters for polymorph screening, co-crystal engineering, and interpreting solid-state analytical data like XRPD.
- [1] Dittrich, B.; Luger, P. Invariom-based comparative electron density studies of iso-sildenafil and sildenafil. Z. Naturforsch. B 2016, 71 (1), 1-10. View Source
